

Advanced Characterization Guide: Diethyl 2-Vinylidenesuccinate (DEVS)

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Compound of Interest

Compound Name: Diethyl 2-vinylidenesuccinate

Cat. No.: B12061058

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Executive Summary

Diethyl 2-vinylidenesuccinate (DEVS) is a gem-disubstituted allene () characterized by a cumulative double bond system () flanked by ester functionalities. Unlike its conjugated alkene analog, Diethyl Itaconate, DEVS exhibits unique long-range coupling patterns and shielding effects inherent to the allene axial chirality and orthogonality.

Key Identification Metric: The diagnostic triplet at

5.22 ppm (

Hz) corresponding to the terminal allene protons, coupled to the backbone methylene group.

Structural Analysis & Theoretical Grounding

The Allene System

The core of DEVS is the 2-vinylidene moiety. Unlike planar alkenes, the allene system possesses orthogonal

-orbitals. This geometry dictates the NMR behavior:

- Shielding: The terminal allene protons resonate upfield (5.2 ppm) compared to typical conjugated alkenes (5.7–6.4 ppm) due to the anisotropic effect of the cumulative double bond.
- Long-Range Coupling (): The orthogonality facilitates efficient transmission of spin information across four bonds (), resulting in distinct splitting patterns often absent in planar analogs like itaconates.

Comparative Topology

To differentiate DEVS from common alternatives, we analyze the proton environments:

Feature	DEVS (Target)	Diethyl Itaconate (Analog)
Structure	Allene ()	Alkene ()
Geometry	Orthogonal / Linear Axis	Planar / Trigonal
Unsaturation	Cumulative	Conjugated
Key Signal	Triplet (5.[1][2]22)	Two Singlets (5.7, 6.3)

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation

- Solvent: Chloroform-d () is the standard solvent.
 - Note: Avoid acidic

(check acidity with pH paper or use silver foil treated) as allenates can isomerize to conjugated dienes under acidic conditions.

- Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce second-order effects in the ethyl multiplets but rarely affect diagnostic signals.

- Reference: Tetramethylsilane (TMS) at

0.00 ppm or Residual

at

7.26 ppm.

Acquisition Parameters[3][4][5]

- Frequency: 300 MHz minimum; 400 MHz+ recommended for resolving the fine coupling of the allene system.
- Pulse Sequence: Standard zg30 (30° pulse angle).
- Relaxation Delay (D1): Set to
2.0 seconds. The terminal allene protons have relatively long
relaxation times; insufficient delay can suppress their integration.
- Scans (NS): 16–32 scans are sufficient for pure samples.

Comparative Data Analysis

Chemical Shift Table

The following data compares DEVS directly with Diethyl Itaconate.

Table 1: ¹H NMR Chemical Shift Comparison (

)

Proton Assignment	DEVS (Allene)	Diethyl Itaconate (Alkene)	Multiplicity & Coupling (DEVS)
Terminal Olefin ()	5.22 ppm	5.72, 6.34 ppm	Triplet (), Hz
Backbone Methylene ()	3.20 ppm	3.34 ppm	Triplet/Quartet (), Hz
Ester Methylene ()	4.10–4.25 ppm	4.15–4.25 ppm	Multiplet () / Quartet ()
Ester Methyl ()	1.20–1.30 ppm	1.25–1.30 ppm	Triplet (), Hz

Spectral Interpretation Logic

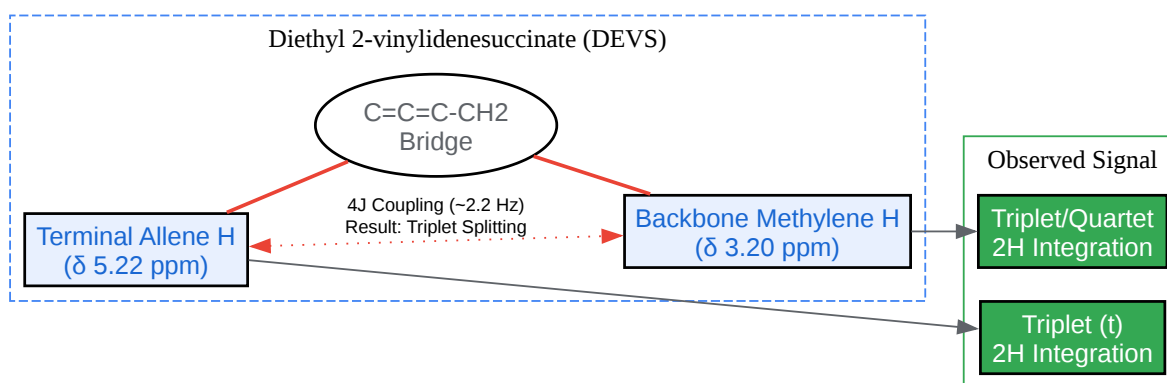
- The Diagnostic Triplet: The signal at 5.22 ppm integrates to 2 protons.^[3] It appears as a triplet due to coupling with the backbone methylene protons at 3.20 ppm.
- The Coupling Partner: The signal at 3.20 ppm (backbone) also integrates to 2 protons. It appears as a triplet (or pseudo-quartet depending on resolution) with the same coupling constant (Hz).
- Absence of Isomers:

- If you see singlets at 5.7/6.3 ppm, your sample contains Diethyl Itaconate.
- If you see a complex multiplet region > 6.0 ppm, check for isomerization to 1,3-dienes.

Visualization of Characterization Logic Structural Connectivity & Coupling

The following diagram illustrates the

coupling pathway that defines the DEVS spectrum.



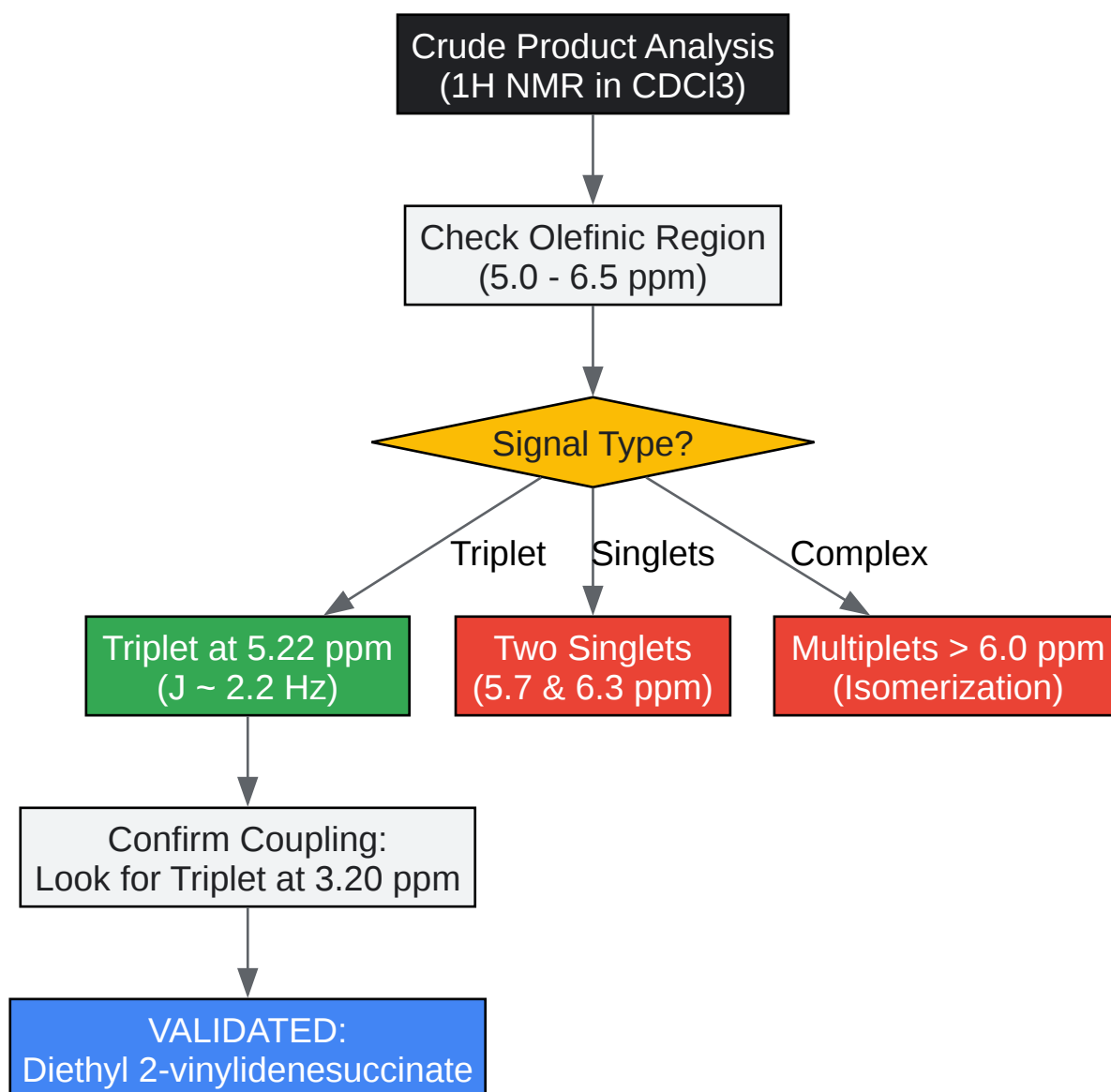
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Caption: Figure 1.[4] Long-range

coupling network in DEVS. The allene geometry enables distinct communication between terminal and backbone protons.

Identification Decision Tree

Use this workflow to validate your product.



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Caption: Figure 2. Step-by-step logic for distinguishing DEVS from common isomers like diethyl itaconate.

Synthesis Context & Stability Note

DEVS is typically synthesized via the phosphine-catalyzed addition of diethyl malonate to ethyl 2,3-butadienoate or similar allenolate precursors.

- **Stability Warning:** Allenolates are sensitive to nucleophilic attack and isomerization.

- Storage: Store neat at -20°C under inert atmosphere (Argon/Nitrogen).
- Purity Check: If the integral ratio of the 5.22 ppm signal decreases relative to the ethyl esters, check for polymerization or hydrolysis.

References

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Sources

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